molecular formula C14H6Cl2F5NO B4864917 N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide

N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4864917
M. Wt: 370.1 g/mol
InChI Key: YPTMIARJWUGOBB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of both dichlorobenzyl and pentafluorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3,4-dichlorobenzylamine with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of both dichlorobenzyl and pentafluorobenzamide groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F5NO/c15-6-2-1-5(3-7(6)16)4-22-14(23)8-9(17)11(19)13(21)12(20)10(8)18/h1-3H,4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTMIARJWUGOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
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N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide

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